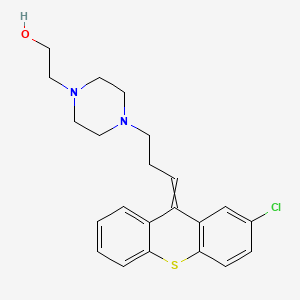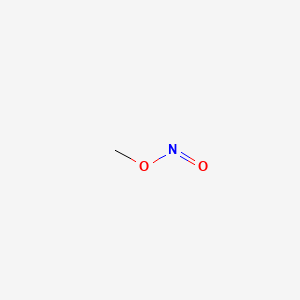
(2S,3S,4S,5R,6S)-6-(2-aminobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,4S,5R,6S)-6-(2-aminobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound characterized by multiple chiral centers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6S)-6-(2-aminobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves several steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the oxane ring are protected using suitable protecting groups.
Formation of the Benzoyl Ester: The protected oxane derivative is reacted with 2-aminobenzoic acid under esterification conditions to form the benzoyl ester.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S,4S,5R,6S)-6-(2-aminobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The benzoyl ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or alkyl halides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or other derivatives.
Applications De Recherche Scientifique
(2S,3S,4S,5R,6S)-6-(2-aminobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism of action of (2S,3S,4S,5R,6S)-6-(2-aminobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S,4S,5R,6S)-6-(2-hydroxybenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid: Similar structure but with a hydroxyl group instead of an amino group.
(2S,3S,4S,5R,6S)-6-(2-methoxybenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid: Similar structure but with a methoxy group instead of an amino group.
Uniqueness
The presence of the amino group in (2S,3S,4S,5R,6S)-6-(2-aminobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid imparts unique chemical properties, such as the ability to participate in nucleophilic substitution reactions and form hydrogen bonds, which can influence its biological activity and interactions with other molecules.
Propriétés
Numéro CAS |
28543-37-5 |
|---|---|
Formule moléculaire |
C13H15NO8 |
Poids moléculaire |
313.26 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-(2-aminobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C13H15NO8/c14-6-4-2-1-3-5(6)12(20)22-13-9(17)7(15)8(16)10(21-13)11(18)19/h1-4,7-10,13,15-17H,14H2,(H,18,19)/t7-,8-,9+,10-,13-/m0/s1 |
Clé InChI |
CDQXGNARPNZQNG-UNLLLRGISA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)N |
SMILES isomérique |
C1=CC=C(C(=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)N |
Synonymes |
anthraniloyl glucuronide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,8-Dimethylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1202731.png)











